

Application Notes and Protocols for Shizukanolide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Shizukanolide

Cat. No.: B1605615

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Introduction

Shizukanolides are a class of sesquiterpenoid dimers isolated from plants of the *Chloranthus* genus. Recent studies have highlighted the potential of these natural products as anticancer agents. This document provides detailed application notes and protocols for the use of **Shizukanolide**, specifically Shizukaol D, in cancer cell line studies. The primary focus is on its effects on cell viability, apoptosis, and the modulation of the Wnt/ β -catenin signaling pathway in liver and breast cancer cell lines.

Data Presentation

The following tables summarize the quantitative data on the cytotoxic activity of Shizukaol D and a related compound, Chlorahololide D, against various cancer cell lines.

Table 1: IC50 Values of Shizukaol D in Human Liver Cancer Cell Lines

Cell Line	Treatment Duration	IC50 (μ M)
SMMC-7721	48 hours	~12.5
Focus	48 hours	~25.0

Data extracted from studies on the effects of Shizukaol D on liver cancer cell viability.[1]

Table 2: IC50 Values of Chlorahololide D in Human Cancer Cell Lines

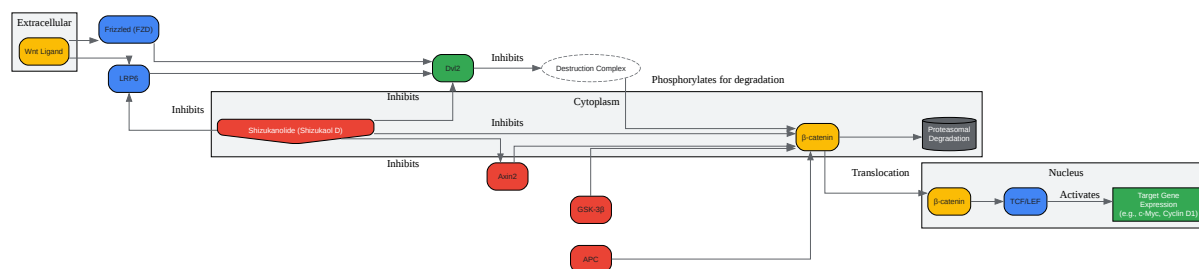
Cell Line	IC50 (μM)
MCF-7	6.7
HepG2	13.7

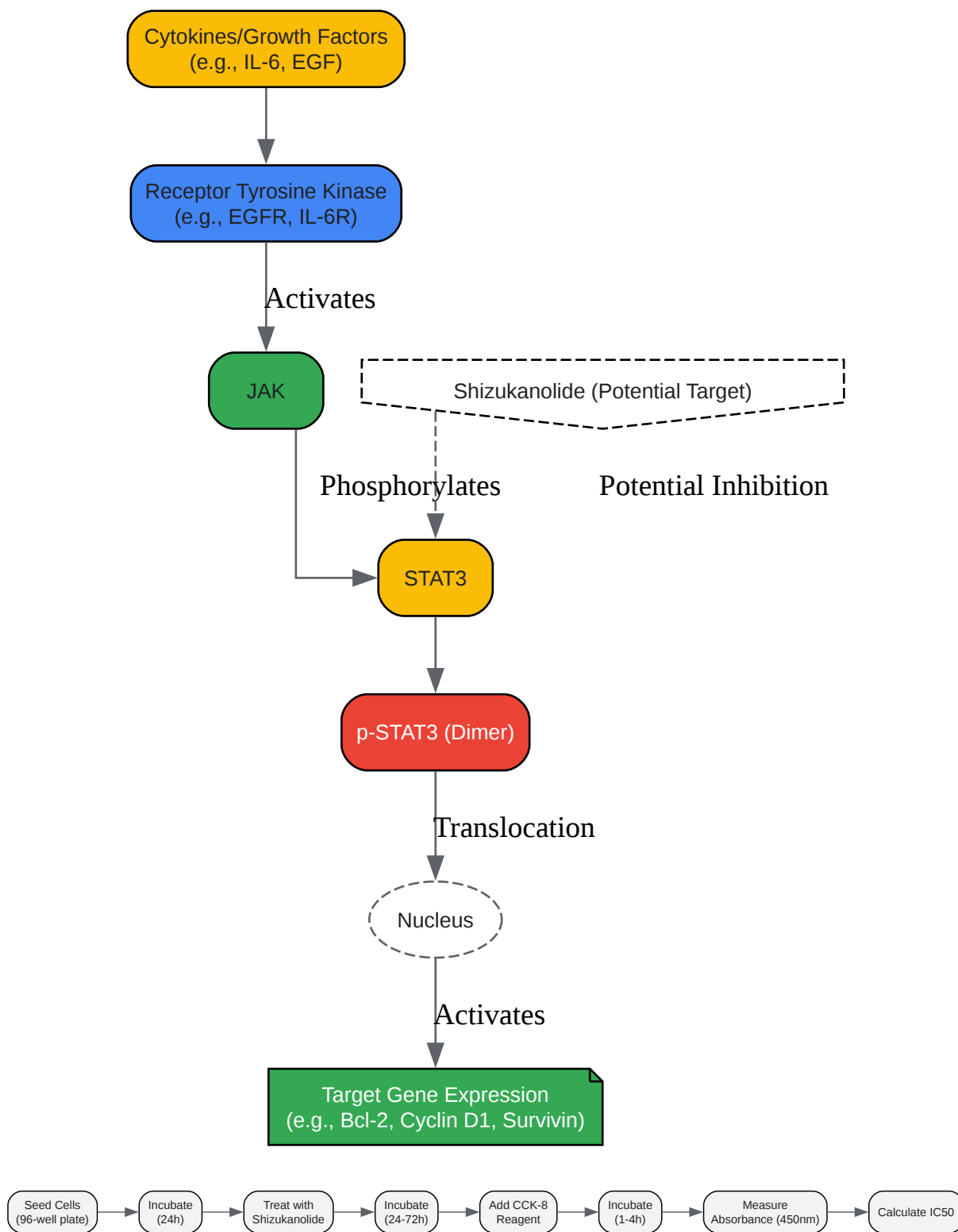
Data from studies on the cytotoxic effects of Chlorahololide D.

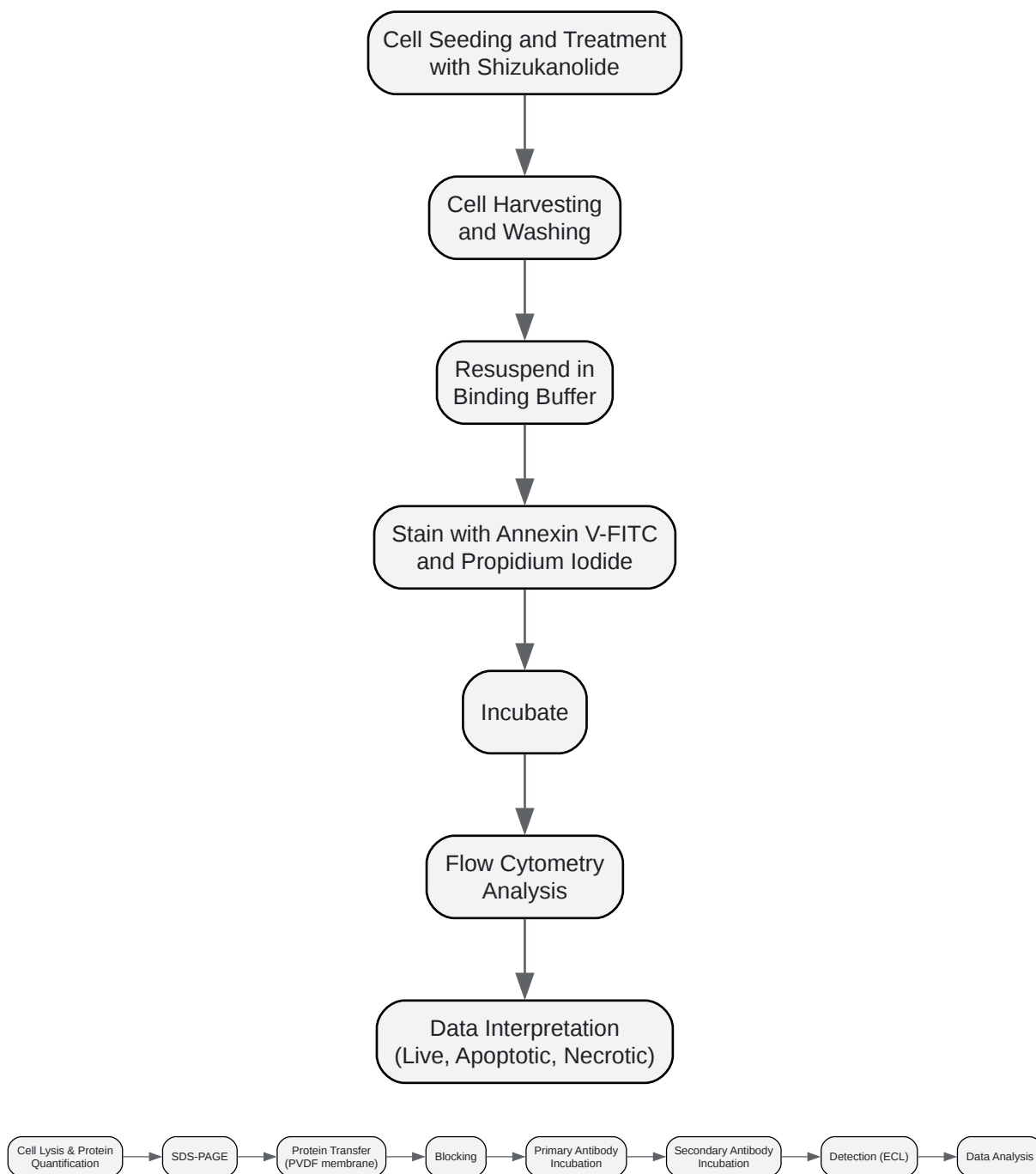
Signaling Pathways

Wnt/ β -catenin Signaling Pathway

Shizukaol D has been shown to inhibit the Wnt/ β -catenin signaling pathway, which is often aberrantly activated in many cancers, leading to cell proliferation and survival.^{[1][2][3][4][5]} Shizukaol D treatment leads to the downregulation of key components of this pathway, including β -catenin, and its upstream regulators LRP6, Dvl2, and Axin2.^[1]







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References

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